Methyl undeca-2,4,8-trienoate
Description
Methyl undeca-2,4,8-trienoate is a methyl ester of undeca-2,4,8-trienoic acid, characterized by an 11-carbon chain with conjugated double bonds at positions 2, 4, and 6. Trienoates are critical in organic synthesis, fragrance industries, and natural product chemistry due to their unsaturated structures, which influence reactivity, stability, and biological activity .
Properties
CAS No. |
823815-34-5 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
methyl undeca-2,4,8-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h4-5,8-11H,3,6-7H2,1-2H3 |
InChI Key |
YOPAPTWGXYBDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undeca-2,4,8-trienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) of ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Horner-Wadsworth-Emmons (HWE) olefination, which is known for its efficiency in forming conjugated dienes and trienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using Pd-catalyzed cross-coupling reactions. These methods are favored due to their high yield and selectivity. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl undeca-2,4,8-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl undeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. Its conjugated double bonds allow it to participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. These reactions enable the compound to exert its effects by modifying the structure and function of target molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between methyl undeca-2,4,8-trienoate and analogous trienoate esters:
Key Research Findings
Chain Length and Unsaturation: Longer chains (e.g., methyl linolenate, 18 carbons) are more prevalent in natural lipids, contributing to membrane fluidity and nutritional value . Shorter chains (e.g., methyl deca-2,4,6-trienoate, 10 carbons) are synthetically tailored for specialized applications, such as fragrance precursors, due to higher volatility .
Double Bond Positioning: Conjugated systems (e.g., 2,4,8 in this compound) may enhance UV absorption and reactivity in photochemical reactions compared to non-conjugated analogs like methyl linolenate (9,12,15) .
Substituent Effects: Methyl branching (e.g., in methyl 2,5,9-trimethyldeca-2,4,8-trienoate) alters steric hindrance and electronic properties, making it suitable for perfumery intermediates. Linear analogs like this compound may lack such tailored applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
